Pyridine-3-sulfinic acid

Description

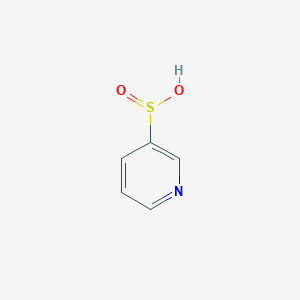

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3-sulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c7-9(8)5-2-1-3-6-4-5/h1-4H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHRLQRACPEUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561689 | |

| Record name | Pyridine-3-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-77-9 | |

| Record name | Pyridine-3-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-3-sulfinic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfinic acid is a heterocyclic organic compound that holds considerable interest within the realms of medicinal chemistry and materials science. As a derivative of pyridine, it possesses a unique electronic profile conferred by the nitrogen heteroatom, while the sulfinic acid functional group provides a versatile handle for synthetic transformations. This guide offers a detailed exploration of its structure, properties, synthesis, and reactivity, providing the foundational knowledge necessary for its effective application in research and development.

Part 1: Molecular Structure and Properties

Pyridine-3-sulfinic acid is characterized by a pyridine ring substituted at the 3-position with a sulfinic acid group (-SO₂H). The pyridine ring is an aromatic hexagon composed of five carbon atoms and one nitrogen atom. The numbering of the ring atoms begins at the nitrogen (position 1) and proceeds clockwise.

The sulfinic acid functional group is the sulfur analogue of a carboxylic acid, with a central sulfur atom double-bonded to one oxygen atom, single-bonded to another oxygen atom (as a hydroxyl group), and single-bonded to the carbon at the 3-position of the pyridine ring.

Caption: 2D structure of Pyridine-3-sulfinic acid.

Physicochemical Properties

A summary of the key physicochemical properties of pyridine-3-sulfinic acid is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | N/A |

| Molecular Weight | 159.16 g/mol | [1] |

| CAS Number | 636-73-7 | [2] |

| Appearance | White to off-white crystalline solid | [1][2][3] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water | [1][4][5] |

| pKa | -2.30 ± 0.18 (Predicted) | [5] |

Part 2: Synthesis of Pyridine-3-sulfinic Acid

The synthesis of pyridine-3-sulfinic acid can be achieved through various routes, with a common and effective method involving the reduction of pyridine-3-sulfonyl chloride. This precursor is generally more stable and accessible.

Synthetic Scheme: Reduction of Pyridine-3-sulfonyl Chloride

The reduction of the sulfonyl chloride to the corresponding sulfinic acid is a critical step. A variety of reducing agents can be employed, with sodium sulfite being a common choice due to its mildness and selectivity.

Causality Behind Experimental Choices: The choice of sodium sulfite is predicated on its ability to selectively reduce the sulfonyl chloride without affecting the aromatic pyridine ring. The reaction is typically carried out in an aqueous medium to facilitate the dissolution of the sulfite salt and the sulfonyl chloride starting material. The pH of the reaction is often maintained in the neutral to slightly basic range to ensure the nucleophilicity of the sulfite ion.

Caption: Experimental workflow for the synthesis of pyridine-3-sulfinic acid.

Detailed Experimental Protocol

-

Dissolution: Pyridine-3-sulfonyl chloride is dissolved in a suitable solvent mixture, often aqueous acetone or ethanol, to ensure homogeneity.

-

Reduction: A solution of sodium sulfite in water is added dropwise to the stirred solution of pyridine-3-sulfonyl chloride at a controlled temperature, typically between 0 and 25 °C.

-

Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully acidified with a mineral acid (e.g., hydrochloric acid). This protonates the sulfinate salt, causing the less soluble pyridine-3-sulfinic acid to precipitate.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Part 3: Chemical Reactivity and Stability

The reactivity of pyridine-3-sulfinic acid is dominated by the sulfinic acid moiety and influenced by the electron-withdrawing nature of the pyridine ring.

Key Reactions

-

Oxidation: Sulfinic acids are readily oxidized to the corresponding sulfonic acids. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or potassium permanganate. The resulting pyridine-3-sulfonic acid is a stable and highly water-soluble compound.[6]

-

Disproportionation: In the absence of other reagents, sulfinic acids can undergo disproportionation, particularly upon heating, to yield a mixture of the corresponding sulfonic acid and a thiosulfonate.

-

Reaction with Alkyl Halides: The sulfinate anion, formed by deprotonation of the sulfinic acid, is a good nucleophile. It can react with alkyl halides to form sulfones, which are an important class of compounds in medicinal chemistry.

Caption: Key reactions of pyridine-3-sulfinic acid.

Stability and Storage

Pyridine-3-sulfinic acid is a relatively stable solid under ambient conditions. However, it is hygroscopic and sensitive to light.[1][3] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[3][5][7] It is incompatible with strong oxidizing agents.[7]

Part 4: Applications in Research and Development

Pyridine-3-sulfinic acid serves as a valuable building block in organic synthesis and drug discovery.

-

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. The sulfinic acid group can be converted into sulfones and sulfonamides, which are important pharmacophores known for their diverse biological activities. It is used as an intermediate in the synthesis of drugs like pyridostigmine.[5]

-

Materials Science: As a structural analogue of nicotinic acid, it has been investigated for its effects on cholesterol synthesis.[6] It is also used as an addition agent in electroplating processes to improve the deposition behavior in electroplating baths.[8][9]

-

Synthetic Intermediate: It is a precursor for the synthesis of other reaction intermediates, such as silver 3-pyridinesulfonate and 3-pyridinesulfonyl chloride.[1]

Conclusion

Pyridine-3-sulfinic acid is a versatile chemical entity with a well-defined structure and a rich profile of chemical reactivity. Its importance as a synthetic intermediate, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount for any researcher or scientist aiming to leverage its potential in their work.

References

- Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.

-

PubChem. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem.com. Synthesis of pyridine-3-sulfonic acid. Available from: [Link]

-

Malpan. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S. Available from: [Link]

- Google Patents. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.

-

Emco Chemicals. Pyridine-3-sulfonic Acid | CAS 636-45-9. Available from: [Link]

-

ChemBK. Pyridine-3-sulfonic acid for synthesis. Available from: [Link]

Sources

- 1. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

- 2. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine-3-sulfonic Acid | 636-73-7 | TCI AMERICA [tcichemicals.com]

- 4. Pyridine-3-sulfonic Acid | CAS 636-45-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 5. chembk.com [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 9. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyridine-3-Sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical properties and reactivity of pyridine-3-sulfinic acid. Acknowledging the limited direct literature on this specific molecule, this document synthesizes foundational principles of sulfinic acid chemistry with the known electronic effects of the pyridine heterocycle. The guide contrasts pyridine-3-sulfinic acid with its more stable and widely studied analogue, pyridine-3-sulfonic acid, to provide a richer context for understanding its behavior. Emphasis is placed on its synthesis, stability, and key reactive pathways, including its role as a potent nucleophile in modern synthetic methodologies. This document serves as an essential resource for researchers leveraging this versatile, yet under-documented, chemical entity in medicinal chemistry and novel materials development.

Introduction: The Sulfinic Acid Functional Group in Heterocyclic Chemistry

Within the landscape of organosulfur chemistry, sulfinic acids (R-SO₂H) occupy a unique and versatile position. As the sulfur analogue of a carboxylic acid, but with sulfur in the +4 oxidation state, sulfinic acids and their conjugate bases, sulfinates, are valuable intermediates in organic synthesis. They can act as nucleophiles, electrophiles (upon conversion to derivatives like sulfinyl chlorides), and precursors to sulfonyl radicals.

When appended to a pyridine ring, the sulfinic acid moiety's properties are significantly influenced by the electronic nature of the heterocycle. The pyridine ring is electron-deficient, which impacts the acidity of the sulfinic acid group and the nucleophilicity of the corresponding sulfinate. This guide will focus specifically on pyridine-3-sulfinic acid, exploring its anticipated chemical behavior and contrasting it with its sulfonic acid counterpart.

Comparative Physicochemical Properties: Sulfinic vs. Sulfonic Acids

A clear distinction between pyridine-3-sulfinic acid and pyridine-3-sulfonic acid is crucial for any synthetic or medicinal chemist. While both are acidic sulfur-containing compounds, their stability, acidity, and reactivity profiles differ significantly.

| Property | Pyridine-3-Sulfinic Acid (Anticipated) | Pyridine-3-Sulfonic Acid (Documented) | Causality of Difference |

| Formula | C₅H₅NO₂S | C₅H₅NO₃S[1][2] | Oxidation state of sulfur (+4 vs. +6) |

| Molecular Weight | 143.16 g/mol | 159.16 g/mol [1] | One additional oxygen atom |

| Acidity (pKa) | Expected to be a moderately strong acid | Strong acid (predicted pKa ~ -2.3)[1] | Higher oxidation state and greater resonance stabilization of the sulfonate anion. |

| Stability | Prone to disproportionation and oxidation.[3] | Highly stable, white crystalline solid.[1] | The +4 oxidation state of sulfur in sulfinic acids is intermediate and can be both oxidized and reduced. |

| Solubility | Likely soluble in water and polar organic solvents. | Soluble in water; insoluble in non-polar solvents like ether and benzene.[1] | Both are polar molecules capable of hydrogen bonding. |

| Appearance | Likely a white solid, though may be less stable. | White to off-white crystalline solid.[1] | General property of many organic acids. |

| Handling | Should be handled under an inert atmosphere to prevent oxidation. May be light-sensitive.[1] | Stable under normal temperatures and pressures, but can be hygroscopic.[4] | The sulfinic acid group is susceptible to air oxidation. |

Synthesis of Pyridine-3-Sulfinic Acid and its Derivatives

Direct synthesis of pyridine-3-sulfinic acid is not well-documented, likely due to its inherent instability. However, modern electrochemical methods have emerged for the synthesis of meta-sulfonylated pyridines using sulfinate salts as nucleophiles. This represents a key synthetic route to derivatives of pyridine-3-sulfinic acid.

Electrochemical Meta-C–H Sulfonylation of Pyridines

A recently developed methodology allows for the direct meta-sulfonylation of pyridines using nucleophilic sulfinates, such as sodium pyridin-3-sulfinate.[5] This approach circumvents the harsh conditions typically required for electrophilic substitution on the electron-deficient pyridine ring.

The overall strategy involves a dearomatization-rearomatization sequence:

-

Dearomatization: The pyridine starting material is first converted into an electron-rich dearomatized intermediate (an oxazino-pyridine). This intermediate possesses enamine-like character, making the β-position (which corresponds to the 3-position of the original pyridine) highly nucleophilic.[5]

-

Electrochemical Sulfonylation: The oxazino-pyridine intermediate and a nucleophilic sulfinate salt are subjected to electrolysis. The sulfinate is oxidized at the anode to form a sulfonyl radical. This radical then adds to the electron-rich dearomatized pyridine.[5]

-

Rearomatization: An acid-promoted rearomatization step restores the aromaticity of the pyridine ring, yielding the meta-sulfonylated pyridine product.[5]

Caption: Electrochemical meta-C-H Sulfonylation of Pyridines.

Synthesis of the Precursor: Pyridine-3-Sulfonic Acid

For context, the industrial synthesis of the more stable pyridine-3-sulfonic acid highlights the challenges of functionalizing the pyridine ring. A common method involves the oxidation of 3-chloropyridine to its N-oxide, followed by sulfonation and subsequent reduction.

Caption: Synthetic pathway to Pyridine-3-Sulfonic Acid.

Experimental Protocol: Synthesis of Pyridine-3-Sulfonic Acid via the N-Oxide Route [6][7]

This protocol is adapted from established patent literature and demonstrates a robust method for preparing the sulfonic acid analogue.

Step 1: Oxidation of 3-Chloropyridine

-

In a suitable reaction vessel, dissolve 3-chloropyridine in glacial acetic acid.

-

Heat the solution to approximately 80°C.

-

Carefully add hydrogen peroxide (e.g., 70% solution) dropwise over several hours, maintaining the temperature at 80°C.

-

After the addition is complete, continue stirring at 80°C for an additional 5 hours to ensure complete reaction.

-

Cool the mixture and quench any excess oxidizing agent by adding a solution of sodium sulfite.

-

The resulting 3-chloropyridine-N-oxide can be isolated or used crude in the next step.

Step 2: Sulfonation of 3-Chloropyridine-N-Oxide

-

Prepare a solution of sodium sulfite in water.

-

Add the crude 3-chloropyridine-N-oxide to this solution.

-

Heat the reaction mixture in an autoclave to approximately 145°C under a nitrogen atmosphere and stir for 17 hours. A pressure of 4-5 bar will develop.

-

Cool the mixture to obtain pyridine-3-sulfonic acid-N-oxide.

Step 3: Reduction of Pyridine-3-Sulfonic Acid-N-Oxide

-

To the aqueous solution of pyridine-3-sulfonic acid-N-oxide, add sodium hydroxide to make the solution alkaline.

-

Add Raney nickel catalyst under a nitrogen atmosphere.

-

Heat the suspension to 100-110°C and pressurize with hydrogen gas to 7 bar.

-

Maintain hydrogenation for approximately 16 hours.

-

After cooling and venting, filter off the catalyst.

-

The resulting aqueous solution of sodium pyridine-3-sulfonate can be acidified (e.g., with HCl) and the product isolated by crystallization, often enhanced by the addition of a less polar solvent like isopropanol or ethanol.[6][8]

Reactivity of Pyridine-3-Sulfinic Acid

The reactivity of pyridine-3-sulfinic acid is dominated by the sulfur atom's intermediate oxidation state and the electronic influence of the pyridine ring.

Oxidation to Sulfonic Acid

Pyridine-3-sulfinic acid is expected to be readily oxidized to the corresponding pyridine-3-sulfonic acid. This is a characteristic reaction of most sulfinic acids. Mild oxidizing agents are typically sufficient for this transformation. This susceptibility to oxidation is a primary reason for its relative instability and the need for careful handling.

Disproportionation

A common decomposition pathway for sulfinic acids is disproportionation, where two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate. This reaction is often promoted by heat or acidic conditions.

3 RSO₂H → RSO₃H + RS(O)₂SR + H₂O

This inherent instability complicates the isolation and storage of pyridine-3-sulfinic acid as a free acid.

Nucleophilic Reactivity of the Sulfinate Anion

The conjugate base, the pyridin-3-sulfinate anion, is a potent nucleophile. The sulfur atom, with its lone pair of electrons, can attack a variety of electrophilic centers.

-

Alkylation and Arylation: Pyridin-3-sulfinates can be alkylated by alkyl halides or arylated via cross-coupling reactions to form sulfones.

-

Michael Addition: As a soft nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

-

Addition to Aldehydes and Imines: It can add to aldehydes to form α-hydroxysulfinates and to imines to form α-aminosulfinates.

The nucleophilicity of the pyridin-3-sulfinate will be somewhat attenuated by the electron-withdrawing nature of the pyridine ring compared to a simple benzenesulfinate.

Conversion to Electrophilic Derivatives

Pyridine-3-sulfinic acid can be converted to more electrophilic derivatives, such as pyridine-3-sulfinyl chloride, by treatment with reagents like thionyl chloride. Pyridine-3-sulfinyl chloride would then be a valuable intermediate for the synthesis of sulfinamides and sulfinate esters. However, like the parent acid, these derivatives are also expected to be moisture-sensitive and thermally unstable.

Applications in Drug Discovery and Organic Synthesis

While pyridine-3-sulfinic acid itself is not a common final product, its derivatives, particularly sulfones, are of significant interest in medicinal chemistry. The sulfonyl group is a well-regarded functional group in drug design, often acting as a hydrogen bond acceptor and improving the pharmacokinetic properties of a molecule.

The ability to introduce a sulfonyl group at the 3-position of a pyridine ring using modern, mild electrochemical methods opens up new avenues for late-stage functionalization of complex molecules.[5] This is particularly valuable in drug discovery, where the rapid synthesis of analogues is key to optimizing lead compounds.

The more stable pyridine-3-sulfonic acid is used as an intermediate in the synthesis of pharmaceuticals and as an additive in electroplating.[6][8]

Safety and Handling

Based on the known hazards of pyridine-3-sulfonic acid and the general properties of sulfinic acids, the following precautions are advised for handling pyridine-3-sulfinic acid:

-

Corrosive: Expected to be corrosive to skin and eyes and cause severe burns.[2]

-

Inhalation Hazard: Inhalation may cause irritation or corrosive injury to the respiratory tract.[2]

-

Instability: Prone to oxidation and disproportionation. It should be stored in a cool, dark place under an inert atmosphere.[3]

-

Protective Equipment: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Pyridine-3-sulfinic acid represents a reactive and versatile, albeit understudied, building block in heterocyclic chemistry. Its significance lies not in its stability as an isolated compound, but in the synthetic utility of its conjugate base, the pyridin-3-sulfinate anion. As a nucleophile, it provides a direct route to meta-functionalized pyridines, a motif of high importance in pharmaceutical and materials science. The development of modern electrochemical methods to achieve this transformation under mild conditions underscores the growing appreciation for sulfinate chemistry. While drawing inferences from its more stable sulfonic acid analogue is necessary, future research into the direct synthesis, isolation, and reactivity of pyridine-3-sulfinic acid will undoubtedly unlock further potential for this intriguing molecule.

References

-

ChemBK. (n.d.). Pyridine-3-sulfonic acid for synthesis. Retrieved from [Link]

- Ma, C., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.

- AK Scientific, Inc. (n.d.).

-

Pipzine Chemicals. (n.d.). Pyridine-3-sulfonic Acid | Properties, Uses, Safety & Supplier China. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Pyridinesulfonic Acid: From Organic Synthesis to Functional Materials. Retrieved from [Link]

- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.

- Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69468, 3-Pyridinesulfonic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

-

Ma, C., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health. Retrieved from [Link]

-

YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

-

Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9. Retrieved from [Link]

-

ChemBK. (n.d.). PYRIDINE-3-SULFONIC ACID. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Pyridine-3-sulfonic Acid | 636-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

Pyridine-3-Sulfinic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of pyridine-3-sulfinic acid, a pivotal heterocyclic organic compound. With the CAS Number 636-73-7 , this molecule has garnered significant attention within the scientific community, particularly for its indispensable role as a building block in contemporary pharmaceutical manufacturing.[1] This document will delve into its chemical identity, synthesis methodologies, key applications, and the nuanced experimental considerations essential for its effective utilization in research and development.

Core Chemical Identity and Physicochemical Properties

Pyridine-3-sulfinic acid is characterized by a pyridine ring substituted at the third position with a sulfinic acid group. This unique arrangement of a heterocyclic aromatic ring and a sulfur-containing functional group imparts specific reactivity and properties that are leveraged in various synthetic applications.

A comprehensive summary of its key physicochemical properties is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 636-73-7 | [1][2][3][4] |

| Molecular Formula | C₅H₅NO₃S | [2][5] |

| Molecular Weight | 159.16 g/mol | [3] |

| Appearance | White to almost white crystalline powder or needle-like crystals.[5] | [5] |

| Melting Point | >300 °C (decomposes) | [2][5] |

| Solubility | Soluble in water; insoluble in alcohol, ether, benzene, and trichloroethylene.[5] | [5] |

| Purity | Commercially available with purity ≥98%.[1] | [1] |

| InChI Key | DVECLMOWYVDJRM-UHFFFAOYSA-N | |

| SMILES String | OS(=O)(=O)c1cccnc1 |

Synthesis Methodologies: A Focus on a Heavy-Metal-Free Approach

The synthesis of pyridine-3-sulfinic acid is critical for its application in the pharmaceutical industry, where high purity is paramount.[1] Historically, sulfonation of pyridine often involved harsh conditions and the use of catalysts like mercuric sulfate, which pose significant environmental and product contamination challenges.[6] A more refined and environmentally conscious method, detailed in U.S. Patent 5,082,944, avoids the use of heavy metals and is outlined below.[6]

This process involves a three-step sequence starting from 3-chloropyridine, a readily available starting material.[6] The causality behind this multi-step approach lies in the need to control the regioselectivity of the sulfonation and to introduce the sulfonic acid group under milder conditions than direct sulfonation of pyridine.

Experimental Workflow: Heavy-Metal-Free Synthesis

The following diagram illustrates the workflow for the synthesis of pyridine-3-sulfinic acid.

Caption: A three-step, heavy-metal-free synthesis of pyridine-3-sulfinic acid.

Detailed Protocol

Step 1: Oxidation of 3-Chloropyridine

The initial step involves the oxidation of 3-chloropyridine to form 3-chloro-pyridine-N-oxide. This is a crucial activation step that facilitates the subsequent nucleophilic substitution of the chlorine atom.

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

The 3-chloro-pyridine-N-oxide is then reacted with a sulfonating agent, such as sodium bisulfite, in an aqueous alkaline solution.[6][7] This reaction proceeds via a nucleophilic substitution of the chlorine atom by the sulfite group to yield pyridine-3-sulfonic acid-N-oxide.[6]

-

Reaction Conditions: The mixture is heated in an autoclave to approximately 145°C for several hours.[7] The pH is maintained in the alkaline range (9-9.5) to facilitate the reaction.[7]

Step 3: Catalytic Reduction of Pyridine-3-sulfonic acid-N-oxide

The final step is the reduction of the N-oxide group to afford the desired pyridine-3-sulfinic acid. This is typically achieved through catalytic hydrogenation using Raney nickel as the catalyst in an alkaline solution.[6][8][9]

-

Self-Validating System: The progress of the hydrogenation can be monitored by the cessation of hydrogen uptake. The final product is then isolated by filtration to remove the catalyst, followed by concentration and recrystallization to yield high-purity pyridine-3-sulfinic acid.[9]

Applications in Drug Development and Research

Pyridine-3-sulfinic acid is a valuable intermediate in the synthesis of various pharmaceutical agents and other specialty chemicals.[6]

Key Intermediate in Vonoprazan Synthesis

One of the most significant applications of pyridine-3-sulfinic acid is as a key intermediate in the production of Vonoprazan.[1] Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[3] The high demand and stringent purity requirements for Vonoprazan underscore the importance of reliable and high-quality sources of pyridine-3-sulfinic acid.[1]

Role in Cholesterol Synthesis Research

Interestingly, pyridine-3-sulfinic acid, being a structural analog of nicotinic acid, has been investigated for its effects on cholesterol metabolism.[10] Studies in rats have shown that it can significantly reduce hepatic cholesterol synthesis.[10] However, it does not appear to have a cholesterol-lowering effect on serum levels.[10] This makes it a useful tool compound for researchers studying the pathways of cholesterol biosynthesis without the confounding systemic effects of nicotinic acid.[10]

Other Industrial Applications

Beyond pharmaceuticals, pyridine-3-sulfinic acid is also utilized in the electroplating industry to improve the precipitation behavior of electropolating baths and in the synthesis of water-soluble reactive dyestuffs.[6]

Safety and Handling

As a chemical intermediate, proper handling of pyridine-3-sulfinic acid is essential. It is known to cause skin and eye irritation, and in some cases, severe burns and eye damage. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Pyridine-3-sulfinic acid is a versatile and important chemical entity with a well-defined role in pharmaceutical synthesis and other industrial applications. Its unique chemical structure and reactivity make it a valuable building block for complex molecular architectures. The development of environmentally benign synthesis routes has further enhanced its appeal for large-scale industrial production. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in their respective fields.

References

-

ChemBK. Pyridine-3-sulfonic acid for synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing. [Link]

-

Pharmaffiliates. Pyridine-3-sulfonic Acid. [Link]

-

Emco Chemicals. Pyridine-3-sulfonic Acid. [Link]

- Google Patents. US5082944A - Production of pyridine-3-sulfonic acid.

-

PubChem. 3-Pyridinesulfonic acid. [Link]

-

PubChem. EP-0428831-A1 - Process of preparation of pyridine-3-sulfonic acids. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of pyridine-3-sulfonic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridine-3-sulfonic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biosynth.com [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

From Classic Synthesis to Modern Applications: A Technical Guide to Pyridine-Sulfinic and -Sulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyridine-sulfur compounds, with a particular focus on pyridine-sulfinic and pyridine-sulfonic acids. While pyridine-sulfonic acids have a well-documented history dating back to the late 19th century, the story of pyridine-sulfinic acids is more contemporary, with their utility as versatile synthetic intermediates being a subject of modern investigation. This guide will navigate the evolution of synthetic methodologies from harsh, classical procedures to milder, more efficient modern techniques. It will also delve into the reactivity and diverse applications of these compounds, particularly in the realms of medicinal chemistry and materials science. Detailed experimental protocols, comparative data, and visual diagrams are provided to offer both a historical perspective and a practical resource for researchers in the field.

Introduction: The Dichotomy of Pyridine-Sulfur Acids

Pyridine rings are a cornerstone of many pharmaceuticals and functional materials, and the introduction of sulfur-containing functional groups significantly influences their physicochemical and biological properties.[1][2][3] Among these, pyridine-sulfonic acids and their less-oxidized counterparts, pyridine-sulfinic acids, represent two classes of compounds with distinct characteristics and applications.

Pyridine-sulfonic acids , featuring a fully oxidized sulfur center, are highly polar, acidic compounds with a rich history in industrial chemistry. They have found use as intermediates in the synthesis of dyes, pharmaceuticals, and as additives in electroplating baths.[2][4]

Pyridine-sulfinic acids , on the other hand, possess a sulfur atom in a lower oxidation state, rendering them more reactive and less stable than their sulfonic acid analogs.[5] While their history is less chronicled, they have emerged as powerful and versatile intermediates in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[6] This guide will explore the distinct yet interconnected worlds of these two important classes of pyridine derivatives.

A Tale of Two Chemistries: Historical Perspectives

The Arduous Path to Pyridine-Sulfonic Acids: A 19th-Century Discovery

The history of pyridine-sulfonic acids is a testament to the perseverance of early organic chemists. The first synthesis of pyridine-3-sulfonic acid was reported in 1882 by O. Fischer, who subjected pyridine to the harsh conditions of fuming sulfuric acid at temperatures ranging from 300 to 350°C for 24 hours.[2][4][7] This direct sulfonation, while groundbreaking, was plagued by low yields (around 50%) and the inherent dangers of working with corrosive reagents at extreme temperatures.[7]

Subsequent efforts focused on improving the efficiency and moderating the reaction conditions. In 1943, S. M. McElvain and M. A. Goese discovered that the addition of mercuric sulfate as a catalyst allowed the reaction temperature to be lowered to 230°C, with a modest increase in yield.[4] However, the toxicity of the mercury catalyst presented significant environmental and safety concerns, limiting its widespread industrial application.[4]

It wasn't until the late 20th century that a more environmentally benign and industrially viable process was developed. This modern approach, detailed in patents from the 1990s, involves a multi-step synthesis starting from 3-chloropyridine. This process avoids the use of heavy metal catalysts and proceeds under significantly milder conditions.[4][8]

The Elusive History of Pyridine-Sulfinic Acids

In stark contrast to their sulfonic acid relatives, the discovery and early history of pyridine-sulfinic acids are not well-documented in the readily available scientific literature. While sulfinic acids in general have been known for over a century, their pyridine counterparts appear to have remained in relative obscurity until their synthetic utility began to be explored in more recent decades. The inherent instability of sulfinic acids, which can readily disproportionate to the corresponding sulfonic acid and thiosulfonate, likely contributed to the challenges in their isolation and characterization in the early days of organic chemistry.[5]

The modern era of pyridine-sulfinic acid chemistry has been driven by the development of reliable synthetic methods and their application as versatile building blocks in organic synthesis. A key challenge has been the development of methods to generate these reactive intermediates in situ or to prepare their more stable salt forms.

The Art of Synthesis: From Brute Force to Finesse

The evolution of synthetic methods for preparing pyridine-sulfur acids reflects the broader trends in organic chemistry towards greater efficiency, selectivity, and milder reaction conditions.

Synthesis of Pyridine-Sulfonic Acids

The synthesis of pyridine-sulfonic acids has transitioned from direct, high-temperature sulfonation to more controlled, multi-step approaches.

Table 1: Comparison of Synthetic Methods for Pyridine-3-Sulfonic Acid

| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |

| Fischer (1882) | Pyridine, Fuming H₂SO₄ | 300-350°C, 24h | ~50% | Direct method | Harsh conditions, low yield, safety concerns |

| McElvain & Goese (1943) | Pyridine, H₂SO₄, HgSO₄ | 230°C | Improved | Lower temperature | Toxic mercury catalyst |

| Modern Industrial Process | 3-Chloropyridine, Oxidant, Sulfonating agent, Reducing agent | Multi-step, milder conditions | High | Mercury-free, safer, higher yield | Multi-step process |

Diagram 1: Modern Industrial Synthesis of Pyridine-3-Sulfonic Acid

Caption: A three-step industrial synthesis of pyridine-3-sulfonic acid.

Detailed Protocol: Modern Synthesis of Pyridine-3-Sulfonic Acid [4][8]

-

Oxidation of 3-Chloropyridine: 3-Chloropyridine is oxidized to 3-chloro-pyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

-

Sulfonation: The resulting 3-chloro-pyridine-N-oxide is then reacted with a sulfonating agent, typically sodium sulfite in an aqueous solution, to yield pyridine-3-sulfonic acid-N-oxide. This step proceeds via a nucleophilic aromatic substitution, where the N-oxide activation facilitates the displacement of the chloride.

-

Reduction: The final step involves the reduction of the N-oxide group. This is commonly achieved through catalytic hydrogenation using a catalyst like Raney nickel to afford the desired pyridine-3-sulfonic acid.

Synthesis of Pyridine-Sulfinic Acids and their Salts

The synthesis of pyridine-sulfinic acids and their more stable salt forms has been a focus of modern synthetic chemistry, with several effective methods now available.

Diagram 2: Key Synthetic Routes to Pyridine-Sulfinates

Caption: Key synthetic transformations of sodium pyridinesulfinates.

Applications in Drug Discovery and Development

Both pyridine-sulfonic and -sulfinic acid derivatives play important roles in the pharmaceutical industry.

-

Pyridine-Sulfonic Acids in Drug Synthesis: Pyridine-3-sulfonic acid is a key intermediate in the synthesis of several pharmaceutical compounds. [2][4]Its structural motif is found in various bioactive molecules.

-

Pyridine-Sulfinic Acids as Building Blocks: The ability to use pyridinesulfinates in late-stage functionalization through cross-coupling reactions makes them highly valuable in drug discovery for the rapid generation of analog libraries and structure-activity relationship (SAR) studies. [9]The sulfonamide linkage, readily accessible from sulfinic acid precursors, is a common feature in many marketed drugs. [10]

Conclusion

The journey of pyridine-sulfur acids from the harsh, high-temperature syntheses of the 19th century to the nuanced and versatile applications of the 21st century mirrors the evolution of organic chemistry itself. While pyridine-sulfonic acids have a long and established history, the more reactive and synthetically versatile pyridine-sulfinic acids have only recently come to the forefront. This guide has provided a comprehensive overview of the discovery, synthesis, and applications of these two important classes of compounds. A deeper understanding of their chemistry will undoubtedly continue to fuel innovation in the fields of medicinal chemistry, materials science, and beyond.

References

- Production of pyridine-3-sulfonic acid. (1992). U.S.

- Process of preparation of pyridine-3-sulfonic acids. (1994).

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

3-Pyridinesulfonic acid | C5H5NO3S | CID 69468. PubChem. [Link]

- Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5036-5041.

-

Process of preparation of pyridine-3-sulfonic acids. PubChem. [Link]

-

Synthesis of pyridine-3-sulfonic acid. PrepChem.com. [Link]

-

Pyridine-3-sulfonic acid for synthesis. ChemBK. [Link]

-

Application of pyridine sulfinate coupling reaction to medicinal... ResearchGate. [Link]

-

(PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. [Link]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ACS Omega, 6(42), 27764-27781.

- The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing. (2023). Pharma Manufacturing.

- Kice, J. L. (1968). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of Organic Chemistry, 33(5), 1974-1978.

- Fier, P. S., & Maloney, K. M. (2017). A general and practical synthesis of sulfonamides from sulfonyl chlorides and amines.

- The reactivity of pyridine towards sulphuric acid at elevated temperatures. (1959). Recueil des Travaux Chimiques des Pays-Bas, 78(9), 718-728.

-

2-bromopyridine. Organic Syntheses Procedure. [Link]

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, 11(52), 32969-32980.

-

The reactivity of pyridine towards sulphuric acid at elevated temperatures. ResearchGate. [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]

- Process for preparing a sulfinate. (2002). U.S.

- Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. (2018).

- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2021). Journal of Sulfur Chemistry, 42(6), 692-710.

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Stability and Storage of Pyridine-3-Sulfinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Foundational Integrity in Research

In the realm of scientific discovery and pharmaceutical development, the reliability of every piece of data hinges on the quality and integrity of the starting materials. An often-overlooked variable, the stability of a chemical reagent, can be the silent saboteur of months, or even years, of research. Pyridine-3-sulfinic acid, a valuable heterocyclic building block, is a prime example of a compound whose utility is intrinsically linked to its chemical fragility. Its propensity for degradation requires more than just casual storage; it demands a strategic, mechanistically informed approach to handling and preservation. This guide is structured not as a rigid protocol, but as a deep dive into the chemical causality behind the instability of pyridine-3-sulfinic acid. As a Senior Application Scientist, the goal is to empower you, the researcher, with the expertise to not only preserve your material but to ensure the validity and reproducibility of your experimental outcomes from the ground up.

The Dichotomous Nature of Pyridine-3-Sulfinic Acid

To effectively manage the stability of pyridine-3-sulfinic acid, one must first appreciate its structural characteristics. The molecule consists of a pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, substituted with a sulfinic acid functional group (-SO₂H). This combination is responsible for both its synthetic utility and its inherent instability.

-

The Pyridine Moiety: The electron-deficient nature of the pyridine ring influences the electronic properties of the sulfinic acid group.

-

The Sulfinic Acid Group: This functional group is the primary locus of instability. The sulfur atom is in an intermediate oxidation state (+4), making it susceptible to both oxidation and reduction, though oxidation is far more common. Furthermore, sulfinic acids as a class are known to be thermally labile.

Core Degradation Pathways: A Mechanistic Overview

The degradation of pyridine-3-sulfinic acid is not a random process. It follows predictable chemical pathways. Understanding these mechanisms is the cornerstone of designing an effective storage and handling strategy. The free acid is typically unstable[1].

Oxidation: The Inevitable Air-Borne Threat

The most prevalent degradation route is the oxidation of the sulfinic acid to its corresponding sulfonic acid, pyridine-3-sulfonic acid.

-

Causality: The sulfur atom in the sulfinic acid has a lone pair of electrons, making it a target for electrophilic attack by oxidizing agents. The most ubiquitous oxidizing agent in a laboratory setting is atmospheric oxygen. This process can be slow on its own but is often accelerated by trace metal impurities, light, or elevated temperatures. Prior art methods for preparing sulfinic acids often suffered from the drawback of uncontrollable further oxidation to sulfonic acids[2].

Disproportionation: A Self-Destructive Pathway

Sulfinic acids are prone to a disproportionation reaction, where two molecules react with each other. This process is essentially a redox reaction where one molecule is oxidized and the other is reduced and condensed.

-

Causality: The reaction of two molecules of pyridine-3-sulfinic acid yields one molecule of pyridine-3-sulfonic acid (the oxidation product) and one molecule of the corresponding thiosulfonate (S-(pyridin-3-yl) pyridine-3-thiosulfonate). This reaction is often catalyzed by acidic conditions and proceeds through a sulfinyl sulfone (a sulfinic anhydride) intermediate[1]. This pathway underscores that even in the complete absence of external oxidizing agents, the material can degrade itself.

Caption: Key degradation routes of pyridine-3-sulfinic acid.

A Self-Validating Storage Protocol

The following recommendations are designed as a holistic system to mitigate the known degradation pathways. Adherence to this protocol provides a self-validating framework for maintaining the chemical integrity of pyridine-3-sulfinic acid.

| Parameter | Recommendation | Causality & Justification |

| Temperature | -20°C or lower (e.g., -30°C) | Reduces the rate of all chemical reactions, including oxidation and disproportionation. Storing at -30°C has been shown to preserve air-unstable sulfinic acids for months[2]. |

| Atmosphere | Inert Gas (Argon or Nitrogen) / Vacuum | Crucial for preventing oxidation by displacing atmospheric oxygen[2][3]. The sodium salt of the related benzenesulfinic acid is also best kept under nitrogen[4]. |

| Light | Amber or Opaque Vials | Protects the compound from light-catalyzed degradation. The sodium salt of benzenesulfinic acid is best kept in the dark[4]. |

| Moisture | Anhydrous Conditions (Desiccator) | Prevents hydrolysis and potential catalysis of degradation pathways. The related pyridine-3-sulfonic acid is noted to be hygroscopic[5]. |

| Container | Tightly Sealed Glass Vials with Secure Caps | Prevents ingress of air and moisture. Use packaging like the Aldrich® Sure/Seal™ system for optimal protection of air-sensitive reagents[6]. |

| Form | Salt Form for Long-Term Storage | For extended storage, converting the sulfinic acid to a more stable salt (e.g., sodium or silver salt) is preferable[2]. The sodium salt of benzenesulfinic acid is relatively stable to air oxidation[4]. |

Experimental Workflow: Stability Assessment by HPLC

Trust in your material should be verified. A periodic or forced degradation study is a critical component of a robust quality control system. This protocol outlines a method to assess the stability of pyridine-3-sulfinic acid.

Objective

To quantify the purity of a sample of pyridine-3-sulfinic acid and identify the presence of its primary degradation product, pyridine-3-sulfonic acid, over time and under various stress conditions.

Methodology

-

System & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) is a suitable starting point. A reverse-phase method using acetonitrile, water, and phosphoric acid has been described for pyridine-3-sulfonic acid and can be adapted[7].

-

Reference standards for both pyridine-3-sulfinic acid and pyridine-3-sulfonic acid.

-

-

Sample Preparation:

-

Prepare a stock solution of the pyridine-3-sulfinic acid to be tested in a suitable solvent (e.g., a water/acetonitrile mixture).

-

Prepare a separate stock solution of the pyridine-3-sulfonic acid reference standard.

-

-

Forced Degradation Study Setup:

-

T=0 Analysis: Immediately analyze the initial pyridine-3-sulfinic acid solution to establish baseline purity.

-

Stress Conditions: Aliquot the solid material into separate vials and expose them to:

-

Control: Recommended storage (-20°C, inert gas, dark).

-

Elevated Temperature: 40°C in the dark.

-

Oxidative Stress: Room temperature, exposed to air.

-

Photostability: Room temperature, under a broad-spectrum light source.

-

-

-

Analysis:

-

At specified time points (e.g., 24h, 72h, 1 week, 4 weeks), retrieve a sample from each condition.

-

Prepare solutions at the same concentration as the T=0 sample and analyze by HPLC.

-

Monitor the decrease in the peak area of pyridine-3-sulfinic acid and the corresponding increase in the peak area of pyridine-3-sulfonic acid.

-

Caption: Workflow for quantitative stability analysis.

Conclusion: From Knowledge to Practice

Pyridine-3-sulfinic acid is a reagent that demands respect for its inherent chemical instability. Casual benchtop storage is insufficient and will inevitably lead to degradation, compromising the integrity of any experiment in which it is used. By understanding the primary degradation pathways of oxidation and disproportionation, a clear rationale for proper storage—low temperature, under an inert atmosphere, and protected from light—becomes evident. Implementing these conditions, coupled with periodic analytical verification, is not a burden but an essential practice of good science. It ensures that the molecule in the bottle is the molecule you intend it to be, thereby safeguarding the validity and reproducibility of your research.

References

-

Pharmaffiliates. (n.d.). Pyridine-3-sulfonic Acid. Retrieved January 24, 2026, from [Link]

-

Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved January 24, 2026, from [Link]

- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.

-

Wikipedia. (n.d.). Sulfinic acid. Retrieved January 24, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). 3-Pyridinesulfonic acid. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved January 24, 2026, from [Link]

-

Malpani Chemicals. (2019, January). 3-Pyridinesulfonic acid. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). The Manipulation of Air Sensitive Compounds 2nd ed.. Retrieved January 24, 2026, from [Link]

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 4. Pyridine-3-sulfonic Acid | 636-73-7 | TCI AMERICA [tcichemicals.com]

- 5. revistadechimie.ro [revistadechimie.ro]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. fishersci.com [fishersci.com]

A Theoretical and Computational Guide to Pyridine-3-Sulfinic Acid: Molecular Properties and Reactivity Insights for Drug Discovery

Abstract

Pyridine-3-sulfinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development, presents a unique scaffold for designing novel therapeutic agents. This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of pyridine-3-sulfinic acid. We delve into the fundamental aspects of its molecular structure, tautomerism, electronic properties, and predicted reactivity through state-of-the-art computational methodologies. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate the discovery and optimization of pyridine-3-sulfinic acid derivatives.

Introduction: The Significance of the Pyridine-3-Sulfinic Acid Moiety

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a sulfinic acid group at the 3-position imparts distinct physicochemical properties, including increased acidity and the potential for unique intermolecular interactions. While its close analog, pyridine-3-sulfonic acid, has been more extensively studied, pyridine-3-sulfinic acid offers a different electronic and steric profile that warrants detailed investigation for its potential in drug design.

Theoretical calculations provide a powerful, cost-effective, and time-efficient avenue to explore the chemical space of pyridine-3-sulfinic acid and its derivatives. By predicting molecular properties, we can gain insights into its stability, reactivity, and potential interactions with biological targets, thereby guiding synthetic efforts and streamlining the drug discovery pipeline.

Foundational Theoretical Principles: A Self-Validating Computational Approach

The reliability of any theoretical study hinges on the judicious selection of computational methods. For a molecule like pyridine-3-sulfinic acid, which contains a second-row element (sulfur) and can exhibit tautomerism, a robust and well-validated computational protocol is paramount.

The Importance of Tautomerism

Sulfinic acids can exist in two tautomeric forms: the sulfinic acid form (R-S(O)OH) and the sulfone form (R-SO2H). The relative stability of these tautomers is crucial for understanding the molecule's behavior.

Caption: Tautomeric equilibrium of pyridine-3-sulfinic acid.

Computational studies on analogous systems suggest that for many arylsulfinic acids, the R-S(O)OH form is thermodynamically more stable. However, the energy difference can be small and influenced by the environment. Therefore, it is essential to calculate the relative energies of both tautomers to identify the ground state structure.

Density Functional Theory (DFT) as the Method of Choice

Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy for studying molecules of this size. The choice of functional and basis set is critical for obtaining reliable results.

-

Recommended Functional: Hybrid functionals, such as B3LYP, are widely used and have been shown to provide accurate geometries and energies for a broad range of organic molecules.

-

Recommended Basis Set: Pople-style basis sets, such as 6-311+G(d,p), are a good starting point. The inclusion of diffuse functions (+) is important for describing the lone pairs on oxygen and sulfur, while polarization functions (d,p) are crucial for accurately representing the bonding involving the sulfur atom.

Modeling the Environment: The Role of Solvation

Biological processes and many chemical reactions occur in solution. Therefore, it is imperative to account for the effects of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

A Step-by-Step Computational Workflow

This section outlines a detailed, self-validating protocol for the theoretical investigation of pyridine-3-sulfinic acid.

Workflow Overview

Caption: Computational workflow for pyridine-3-sulfinic acid.

Detailed Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Construct Input Structures: Build the 3D structures of both the sulfinic acid and sulfone tautomers of pyridine-3-sulfinic acid.

-

Perform Geometry Optimization: Carry out a full geometry optimization for each tautomer in the gas phase using the B3LYP functional and the 6-311+G(d,p) basis set. This will yield the lowest energy conformation for each tautomer.

-

Perform Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on the optimized geometries.

-

Self-Validation Check: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. If imaginary frequencies are present, the structure is a transition state and requires further optimization.

-

-

Analyze Vibrational Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data if available.

Protocol 2: Calculation of Relative Tautomer Energies

-

Gas-Phase Energies: The electronic energies obtained from the frequency calculations provide the gas-phase relative energies of the tautomers.

-

Solvation Energies: Perform a single-point energy calculation on the gas-phase optimized geometries using the same level of theory but including an implicit solvation model (e.g., PCM with water as the solvent).

-

Determine the Most Stable Tautomer: The tautomer with the lower total energy (electronic + solvation) is predicted to be the most stable in the given solvent.

Predicted Molecular Properties of Pyridine-3-Sulfinic Acid

While specific experimental data for pyridine-3-sulfinic acid is scarce, we can predict its key properties based on the computational protocol outlined above. The following table presents expected ranges for key geometrical parameters, based on calculations of similar molecules.

Table 1: Predicted Geometrical Parameters for the Sulfinic Acid Tautomer

| Parameter | Predicted Value (Å or °) | Justification |

| S=O Bond Length | 1.48 - 1.52 | Typical double bond character between sulfur and oxygen. |

| S-O(H) Bond Length | 1.65 - 1.70 | Longer single bond character. |

| C-S Bond Length | 1.78 - 1.82 | Single bond between the pyridine ring and the sulfur atom. |

| O-S-O Angle | 108 - 112 | Reflects the tetrahedral-like geometry around the sulfur atom. |

Electronic Structure Analysis: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

-

HOMO: The HOMO is expected to be localized primarily on the sulfinic acid group, specifically the lone pairs of the sulfur and oxygen atoms. This region will be susceptible to electrophilic attack.

-

LUMO: The LUMO is likely to be distributed over the pyridine ring, indicating that this part of the molecule is prone to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

Table 2: Predicted Electronic Properties

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Indicates the electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 6.5 | Relates to chemical reactivity and electronic transitions. |

Acidity and Basicity: Predicting pKa

The pKa of pyridine-3-sulfinic acid is a critical parameter for its behavior in biological systems. It will have two relevant pKa values: one for the deprotonation of the sulfinic acid group and another for the protonation of the pyridine nitrogen.

-

Sulfinic Acid pKa: Sulfinic acids are generally more acidic than carboxylic acids. The pKa is expected to be in the range of 1-2.

-

Pyridinium pKa: The pKa of the conjugate acid (protonated pyridine nitrogen) is anticipated to be around 2-3, lower than that of pyridine itself due to the electron-withdrawing effect of the sulfinic acid group.

These pKa values can be computationally estimated using established thermodynamic cycles and appropriate solvation models.

Conclusion and Future Directions

This guide provides a robust theoretical framework for the computational investigation of pyridine-3-sulfinic acid. By employing the outlined DFT-based protocols, researchers can obtain valuable insights into the molecule's structure, stability, and electronic properties. These theoretical predictions can effectively guide the synthesis and experimental evaluation of novel pyridine-3-sulfinic acid derivatives for drug discovery applications.

Future work should focus on validating these theoretical predictions with experimental data as it becomes available. Furthermore, the application of these computational methods to a library of pyridine-3-sulfinic acid derivatives will be instrumental in establishing structure-activity relationships and accelerating the identification of promising drug candidates.

References

-

Grimm, S., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(29), e202116358. [Link]

-

PubChem. Pyridine-3-sulfonic acid. National Center for Biotechnology Information. [Link]

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]

potential biological activity of pyridine-3-sulfinic acid

An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of the Pyridine-3-Sulfonic Acid Scaffold

A Note from the Senior Application Scientist: This guide is designed for researchers and drug development professionals. It moves beyond simple data reporting to provide a deeper understanding of the causality behind the chemistry and biology of pyridine-3-sulfonic acid and its derivatives. We will explore not just what is known, but how it was determined and why this scaffold represents a promising area for therapeutic innovation.

A crucial point of clarification: The initial query concerned pyridine-3-sulfinic acid. Our comprehensive literature review reveals that this compound is largely uncharacterized as a stable, isolable entity. Sulfinic acids, much like the related sulfenic acids, are often highly reactive, transient intermediates in chemical reactions.[1] The stable, well-documented, and commercially available compound is pyridine-3-sulfonic acid . Therefore, this guide will focus on the synthesis and biological activities of pyridine-3-sulfonic acid and its pharmaceutically relevant derivatives, treating the sulfinic acid as a probable, albeit transient, precursor in certain synthetic pathways.

Section 1: Synthesis and Physicochemical Properties

The utility of any chemical scaffold in drug discovery begins with its accessibility and fundamental properties. Pyridine-3-sulfonic acid (CAS 636-73-7) is a white crystalline powder with a high melting point (>300 °C) and solubility in water. Its structure, featuring both a basic pyridine ring and a strongly acidic sulfonic acid group, makes it a versatile synthetic intermediate.[2]

Rationale for the Dominant Synthetic Route

While direct sulfonation of pyridine is possible, it requires harsh conditions, including extremely high temperatures (300-350°C) and the use of toxic heavy metal catalysts like mercuric sulfate to achieve reasonable yields.[2] From an industrial and green chemistry perspective, this method is inefficient and environmentally hazardous.

The preferred modern synthesis is a multi-step process starting from the inexpensive bulk chemical 3-chloropyridine. This route offers milder conditions, higher yields (75-80%), and avoids heavy metal contamination, which is a critical consideration for pharmaceutical intermediates.[3] The logic of this pathway involves activating the pyridine ring towards nucleophilic substitution by forming the N-oxide, which allows for the displacement of the chloro group by a sulfite, followed by reduction.

Experimental Protocol: Synthesis from 3-Chloropyridine

This protocol is a synthesized representation of modern, patented methods.[2][3][4]

Step 1: Oxidation to 3-Chloropyridine-N-Oxide

-

Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 113.5 g of 3-chloropyridine in 250 ml of glacial acetic acid.

-

Reaction: Heat the solution to 80°C.

-

Oxidation: Add 75 g of 70% hydrogen peroxide dropwise over 3 hours, maintaining the temperature at 80°C. Causality Note: The N-oxidation of the pyridine ring is crucial. It withdraws electron density from the ring, making the carbon at position 3 more electrophilic and susceptible to nucleophilic attack by the sulfite in the next step.

-

Workup: Stir the mixture for an additional 5 hours at 80°C. After the reaction, quench the excess oxidizing agent by adding a sodium sulfite solution.

Step 2: Sulfonation to Pyridine-3-Sulfonic Acid-N-Oxide

-

Solvent Exchange: Distill off the acetic acid/water mixture under vacuum until the reaction mixture temperature reaches 80°C.

-

Sulfonation: Prepare a solution of 252 g of sodium sulfite in 700 ml of water. Add the crude 3-chloropyridine-N-oxide intermediate to this solution.

-

Reaction: Heat the mixture in an autoclave to 145°C under a nitrogen atmosphere. Stir for 17 hours. A pressure of 4-5 bar will develop.[5] Causality Note: This is a nucleophilic aromatic substitution reaction. The sulfite ion displaces the chloride ion on the activated N-oxide ring.

-

Cooling: After the reaction, cool the mixture to 60°C.

Step 3: Reduction to Pyridine-3-Sulfonic Acid

-

Catalyst: To the resulting alkaline solution containing the pyridine-3-sulfonic acid-N-oxide, add Raney nickel catalyst (approx. 5-14g).[4]

-

Hydrogenation: Heat the suspension to 95-100°C in an autoclave and pressurize with hydrogen gas to 7 bar.

-

Reaction: Maintain hydrogenation for 3-6 hours until the reaction is complete. Causality Note: Catalytic hydrogenation is a clean and efficient method to selectively remove the oxygen from the N-oxide without reducing the aromatic pyridine ring. Raney nickel is chosen for its high activity under these conditions.

-

Isolation: Cool the reaction, filter off the catalyst, and acidify the filtrate to precipitate the product. The crude product can be recrystallized from hot water to yield pyridine-3-sulfonic acid with >98% purity.

Carbonic Anhydrase Inhibition

The most significant therapeutic potential derived from this scaffold is in the field of carbonic anhydrase (CA) inhibition. Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. [6]They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. [7]

-

Mechanism of Action: The therapeutic activity comes from converting pyridine-3-sulfonic acid into its corresponding sulfonamide derivatives. The primary sulfonamide group (SO₂NH₂) is the key pharmacophore. In its deprotonated, anionic form (SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity. [8]

-

Structure-Activity Relationship (SAR): Studies on pyrazolopyridine sulfonamides show potent and isoform-selective inhibition. For instance, certain derivatives show high potency against the cytosolic isoforms hCA I and hCA II (relevant for glaucoma) and bacterial CAs, highlighting the potential for developing novel antibacterial agents. [6][9]The data below for selected pyrazolopyridine sulfonamides demonstrates this potential.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) in nM |

| Acetazolamide (Standard) | hCA I | 250.0 |

| hCA II | 12.1 | |

| hCA IX | 25.8 | |

| hCA XII | 5.7 | |

| Compound 1f | hCA I | 58.8 |

| hCA II | 6.6 | |

| Compound 1k | hCA II | 5.6 |

| hCA XII | 34.5 | |

| Data sourced from Monti, et al. (2018). [9]The potent, and in some cases superior, activity of these derivatives compared to the standard drug Acetazolamide underscores the value of the pyridine sulfonamide scaffold. |

Application in Pharmaceutical Synthesis: Vonoprazan

A direct and commercially significant application of pyridine-3-sulfonic acid is as a key starting material for the synthesis of Vonoprazan. Vonoprazan is a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders. [10]In the synthesis, pyridine-3-sulfonic acid is first converted to pyridine-3-sulfonyl chloride, which then reacts with a pyrrole intermediate to form the core of the Vonoprazan molecule. [11][12]This application is a prime example of its importance to drug development professionals in process chemistry and manufacturing.

Section 3: Key Experimental Methodologies

3.1. In Vitro Assay for Carbonic Anhydrase Inhibition

Principle: The stopped-flow CO₂ hydrase assay is the gold standard for measuring CA activity. [13]It measures the enzyme-catalyzed rate of pH change as CO₂ hydrates to form bicarbonate and a proton. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions (enzyme/inhibitor and CO₂ substrate) and monitoring the reaction progress on a millisecond timescale. [14] Protocol:

-

Reagent Preparation:

-

Buffer: Prepare a non-inhibitory buffer (e.g., 20 mM HEPES-Tris, pH 7.5).

-

Enzyme Stock: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in the buffer.

-

Inhibitor Stocks: Prepare serial dilutions of the test compound (e.g., a pyridine sulfonamide derivative) in the appropriate solvent (e.g., DMSO), then dilute further in the buffer.

-

CO₂ Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, distilled water. This will be one of the syringe solutions.

-

Indicator Solution: The other syringe will contain the buffer, enzyme, pH indicator (e.g., phenol red), and the test inhibitor at various concentrations.

-

-

Instrumentation: Set up a stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 570 nm for phenol red) at a controlled temperature (e.g., 25°C).

-

Measurement:

-

Load one syringe with the CO₂ solution and the other with the enzyme/inhibitor/indicator solution.

-

Rapidly mix the two solutions. The hydration of CO₂ begins, causing a pH drop, which is monitored as a change in the indicator's absorbance.

-

Record the initial, linear rate of the reaction (V).

-

-

Data Analysis:

-

Measure the uninhibited rate (V₀) in the absence of the inhibitor.

-

Measure the inhibited rates (Vᵢ) at various inhibitor concentrations [I].

-

Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) or using a dose-response curve to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

-

3.2. In Vivo Assay for Hepatic Cholesterol Synthesis (Representative)

Principle: While the original rat study used dietary administration, a common modern method to assess de novo cholesterol synthesis involves stable isotope tracing. [15]This protocol outlines the general principle.

Protocol:

-

Animal Model: Utilize male Sprague-Dawley rats, acclimatized and maintained on a standard chow diet.

-

Dosing:

-

Control Group: Administer vehicle control (e.g., saline) via oral gavage daily.

-

Test Group: Administer pyridine-3-sulfonic acid, dissolved or suspended in the vehicle, via oral gavage daily for a set period (e.g., 21 days). The dose would be calculated to approximate the 1% diet used in the original study. [16]3. Tracer Administration: Near the end of the treatment period, administer a stable isotope tracer, such as deuterated water (²H₂O), via an intraperitoneal injection or oral bolus. [15]4. Sample Collection: At specified time points after tracer administration, collect blood samples. At the end of the study, euthanize the animals and harvest the liver tissue.

-

-

Lipid Extraction: Extract total lipids from the liver tissue and plasma samples using a standard method like a Folch extraction (chloroform:methanol).

-

Analysis (Mass Spectrometry):

-

Isolate the cholesterol fraction from the lipid extract, typically by saponification followed by derivatization (e.g., to cholesterol acetate).

-

Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the rate of incorporation of the deuterium from ²H₂O into the newly synthesized cholesterol molecules.

-

-

Data Interpretation: A lower rate of deuterium incorporation in the test group compared to the control group indicates an inhibition of de novo hepatic cholesterol synthesis.

Conclusion and Future Directions

The pyridine-3-sulfonic acid scaffold is a compound of significant interest, not as a direct therapeutic agent, but as a foundational structure in medicinal chemistry and process development. Its role as a precursor to potent carbonic anhydrase inhibitors and the blockbuster drug Vonoprazan solidifies its importance. [8][10] The observation that it inhibits hepatic cholesterol synthesis without affecting serum levels presents a fascinating scientific puzzle, warranting further investigation into the compensatory mechanisms of cholesterol homeostasis. [16]Future research should focus on:

-

Exploring the SAR of Pyridine Sulfonamides: Systematically modifying the pyridine ring and sulfonamide tail to optimize potency and selectivity against specific CA isoforms, particularly those implicated in cancer (hCA IX, XII) and infectious diseases.

-